molecular formula C20H18BrN3O3 B10907750 N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide

N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide

Cat. No.: B10907750
M. Wt: 428.3 g/mol
InChI Key: XTIBDXXTXMCLGQ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).

    Condensation Reaction: The benzylidene moiety can be introduced through a condensation reaction with an appropriate aldehyde.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the benzylidene moiety, leading to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to N-oxides, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide is not well-documented. similar compounds often interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{(4E)-4-[3-chloro-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide
  • N-(4-{(4E)-4-[3-methyl-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide

Uniqueness

The uniqueness of N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. The dimethylamino group also contributes to its chemical properties and potential interactions with biological targets.

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

N-[4-[(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C20H18BrN3O3/c1-12(25)22-15-7-5-14(6-8-15)19-23-17(20(26)27-19)11-13-4-9-18(24(2)3)16(21)10-13/h4-11H,1-3H3,(H,22,25)/b17-11+

InChI Key

XTIBDXXTXMCLGQ-GZTJUZNOSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)N(C)C)Br)/C(=O)O2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)N(C)C)Br)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.